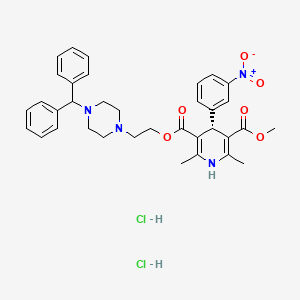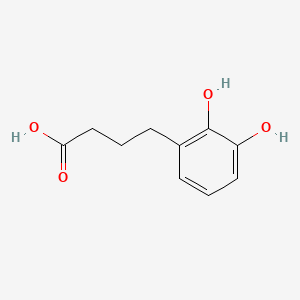
R44AXK66UW
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride is a synthetic compound derived from Betaxolol, a selective beta-1 adrenergic receptor blocker. Betaxolol is primarily used in the treatment of hypertension and glaucoma. The modification of Betaxolol to form O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride aims to enhance its pharmacological properties and therapeutic efficacy.
Applications De Recherche Scientifique
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and to develop new beta-blockers.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential in treating cardiovascular diseases and ocular conditions.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Target of Action
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride, also known as R44AXK66UW or Betaxolol EP Impurity E, is a derivative of Betaxolol . Betaxolol primarily targets the beta-1-adrenergic receptors in the heart and vascular smooth muscle . These receptors play a crucial role in regulating heart rate and blood pressure .
Mode of Action
This compound, similar to Betaxolol, acts by selectively blocking the stimulation of beta-1-adrenergic receptors by catecholamines . This blockade inhibits the action of the sympathetic nervous system on the heart, leading to a decrease in heart rate, cardiac output, systolic and diastolic blood pressure .
Biochemical Pathways
The inhibition of beta-1-adrenergic receptors disrupts the normal sympathetic stimulation of the heart. This leads to a decrease in the rate and force of heart contractions, reducing the heart’s demand for oxygen
Pharmacokinetics
Betaxolol, the parent compound, is known to have a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug . Betaxolol is also a substrate of CYP3A4 and P-glycoprotein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride involves multiple steps:
Starting Material: Betaxolol is used as the starting material.
Cyclopropylmethylation: The hydroxyl group of Betaxolol is protected, and the compound undergoes cyclopropylmethylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Butylation: The protected intermediate is then subjected to butylation using butyl bromide under basic conditions.
Deprotection: The protecting group is removed to yield O-Des(cyclopropylmethyl)-O-butyl Betaxolol.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl and butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betaxolol: The parent compound, a selective beta-1 adrenergic receptor blocker.
Atenolol: Another selective beta-1 blocker used for hypertension.
Metoprolol: A selective beta-1 blocker with similar therapeutic uses.
Uniqueness
O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride is unique due to its structural modifications, which enhance its pharmacokinetic properties and therapeutic efficacy. The cyclopropylmethyl and butyl groups improve its receptor binding affinity and metabolic stability compared to Betaxolol and other similar compounds.
Propriétés
IUPAC Name |
1-[4-(2-butoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-4-5-11-21-12-10-16-6-8-18(9-7-16)22-14-17(20)13-19-15(2)3/h6-9,15,17,19-20H,4-5,10-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCUROGLDRTSBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329613-85-5 |
Source


|
| Record name | 1-(4-(2-Butoxyethyl)phenoxy)-3-((1-methylethyl)amino)-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(2-BUTOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R44AXK66UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)


![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/new.no-structure.jpg)

![5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B589319.png)


![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B589326.png)
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)

